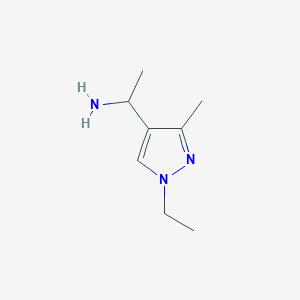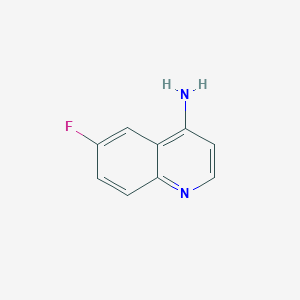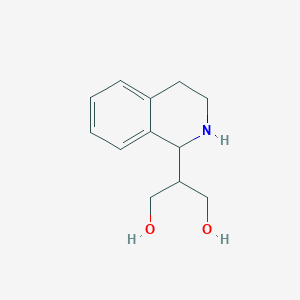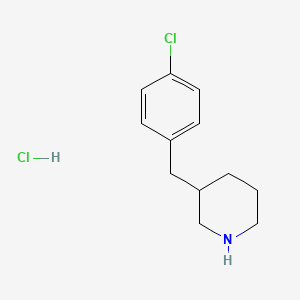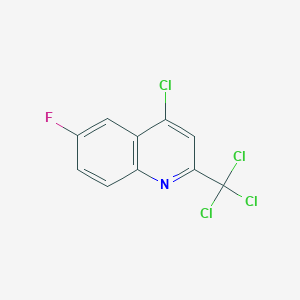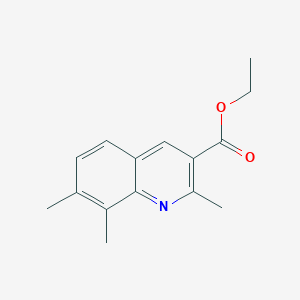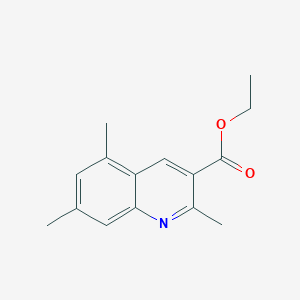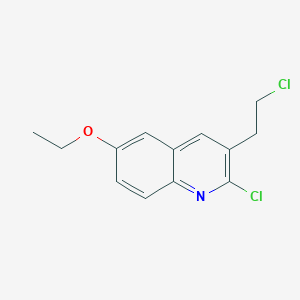
7-(Dietilamino)-4-(hidroximetil)-2H-croman-2-ona
Descripción general
Descripción
“7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is a chemical compound with the CAS Number: 54711-38-5 . It has a molecular weight of 247.29 and its linear formula is C14H17NO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-diethylamino-coumarin was synthesized from the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by the Vilsmeier–Haack formylation of 7-diethylamino-coumarin in 1,2-dichloroethane .
Molecular Structure Analysis
The molecular structure of “7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is represented by the linear formula C14H17NO3 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
Derivatización de Aminas y Proteínas
7-(Dietilamino)-4-(hidroximetil)cumarina se utiliza como reactivo para la derivatización de aminas y proteínas, lo cual es esencial en la química bioanalítica para modificar las biomoléculas y mejorar su detección, separación o purificación .
Etiquetado de Péptidos Sintéticos
Este compuesto se utiliza para etiquetar péptidos sintéticos, lo que ayuda a la detección de alto rendimiento, crucial en los procesos de proteómica y descubrimiento de fármacos .
Etiquetado Fluorescente
Debido a su sistema π–π conjugado, funciona como un fluoróforo altamente sensible y selectivo, lo que lo hace adecuado para el etiquetado fluorescente en diversas aplicaciones biológicas .
Fotoluminiscencia en Estado Sólido
Presenta efectos especiales de emisión dependientes de la concentración, que se exploran para las propiedades y aplicaciones de fotoluminiscencia en estado sólido .
Receptores Iónicos y Tinciones Biológicas
Los derivados de cumarina, como la 7-(Dietilamino)-4-(hidroximetil)cumarina, están creciendo rápidamente como receptores iónicos y tinciones biológicas, útiles para monitorear la actividad enzimática y los eventos biológicos complejos .
Monitoreo Farmacológico y Farmacocinético
Estos compuestos se aplican en células vivas para monitorear la actividad enzimática oportuna, los eventos biológicos complejos, así como las propiedades farmacológicas y farmacocinéticas precisas .
Actividad Anticoagulante
Las cumarinas son conocidas por su actividad anticoagulante, y algunos derivados son fármacos aprobados importantes como el acenocumarol y la warfarina .
Sondas Fluorescentes para la Detección de Biomoléculas
Desempeñan un papel clave en el etiquetado fluorescente de biomoléculas, la detección de iones metálicos, la detección de polaridad del microentorno y la detección de pH .
Safety and Hazards
Direcciones Futuras
Future research could focus on the development of new synthesis methods, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . Additionally, the development of new coumarin derivatives with improved photophysical properties, such as red-shifted absorption and significantly faster photolysis kinetics, could be a promising direction .
Mecanismo De Acción
Target of Action
The primary targets of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-(Diethylamino)-4-(hydroxymethyl)coumarin, are amines and proteins . This compound is used as a reagent for the derivatisation of these targets . It has also been used for labelling synthetic peptides for high-throughput detection .
Mode of Action
The interaction of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one with its targets involves derivatisation of amines and proteins . This process allows for the labelling of synthetic peptides, enabling their detection in high-throughput applications .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is the derivatisation of amines and proteins, allowing for the labelling of synthetic peptides . This enables high-throughput detection of these peptides .
Análisis Bioquímico
Biochemical Properties
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSXNOCNJMJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561350 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54711-38-5 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

